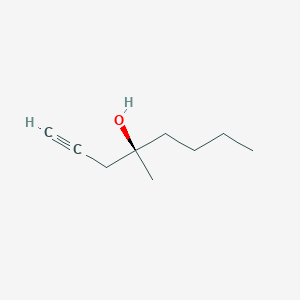
(4R)-4-Methyloct-1-yn-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4-Methyloct-1-yn-4-ol is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of an alkyne (a carbon-carbon triple bond) The compound’s structure includes a chiral center at the fourth carbon, making it optically active
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Methyloct-1-yn-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-1-pentyne and formaldehyde.
Grignard Reaction: A Grignard reagent is prepared by reacting 4-methyl-1-pentyne with magnesium in anhydrous ether. This Grignard reagent is then reacted with formaldehyde to form the corresponding alcohol.
Purification: The crude product is purified using standard techniques such as distillation or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-4-Methyloct-1-yn-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 4-methyloct-1-yn-4-one.
Reduction: Formation of 4-methyloct-1-ene or 4-methyloctane.
Substitution: Formation of 4-methyloct-1-yn-4-chloride or 4-methyloct-1-yn-4-bromide.
Applications De Recherche Scientifique
(4R)-4-Methyloct-1-yn-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4R)-4-Methyloct-1-yn-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-4-Methyloct-1-yn-4-ol: The enantiomer of (4R)-4-Methyloct-1-yn-4-ol, differing in the spatial arrangement around the chiral center.
4-Methyloct-1-yn-3-ol: A structural isomer with the hydroxyl group at a different position.
4-Methyloct-2-yn-4-ol: Another structural isomer with the triple bond at a different position.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and structural isomers. The presence of both a hydroxyl group and an alkyne moiety in the same molecule also provides a versatile platform for various chemical transformations.
Propriétés
Numéro CAS |
70954-71-1 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
(4R)-4-methyloct-1-yn-4-ol |
InChI |
InChI=1S/C9H16O/c1-4-6-8-9(3,10)7-5-2/h2,10H,4,6-8H2,1,3H3/t9-/m0/s1 |
Clé InChI |
VWNNGOBVFMFPNE-VIFPVBQESA-N |
SMILES isomérique |
CCCC[C@](C)(CC#C)O |
SMILES canonique |
CCCCC(C)(CC#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


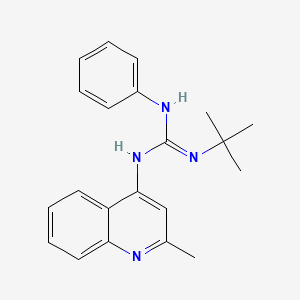
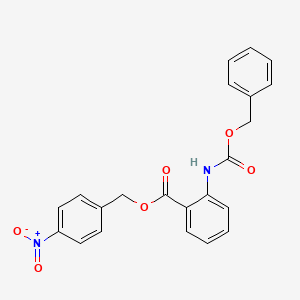
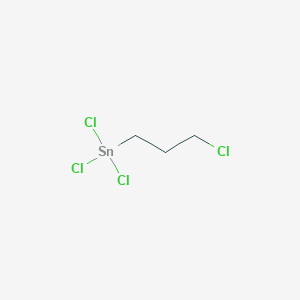
![(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxyethanesulfonic acid](/img/structure/B14475883.png)
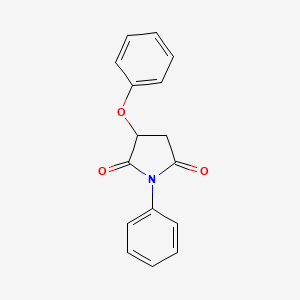
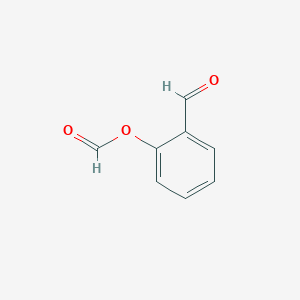
![3-[3-(3,4-Dihydronaphthalen-2-yloxy)propoxy]-1,2-dihydronaphthalene](/img/structure/B14475904.png)
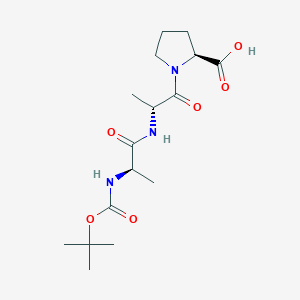

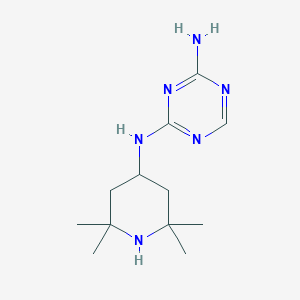
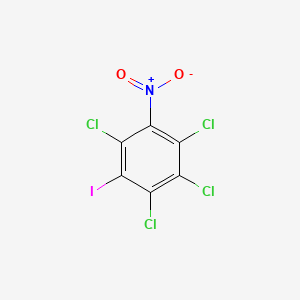
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14475922.png)
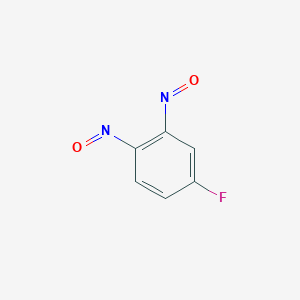
![Bicyclo[5.2.0]non-7-ene](/img/structure/B14475932.png)
